molecular formula C23H23FN4O4S B11393504 1-(4-fluorophenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11393504
M. Wt: 470.5 g/mol
InChI Key: BIILFSWMRKFTEO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidinylsulfonyl group, and a dihydropyridazine core.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the fluorophenyl and piperidinylsulfonyl intermediates, which are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with similar compounds, such as:

Properties

Molecular Formula

C23H23FN4O4S

Molecular Weight

470.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C23H23FN4O4S/c1-16-4-2-3-14-28(16)33(31,32)20-11-7-18(8-12-20)25-23(30)22-21(29)13-15-27(26-22)19-9-5-17(24)6-10-19/h5-13,15-16H,2-4,14H2,1H3,(H,25,30)

InChI Key

BIILFSWMRKFTEO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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